

Unveiling the Bioactivity of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide

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Compound of Interest

Compound Name: 10,11-Dihydro-24-hydroxyaflavinine

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Abstract

10,11-Dihydro-24-hydroxyaflavinine is a rare, complex indole diterpenoid secondary metabolite produced by fungi such as *Aspergillus flavus* and *Eupenicillium crustaceum*.^{[1][2]} As a member of the aflavinine family, it has garnered interest for its potential biological activities, primarily its insecticidal and anti-parasitic properties.^{[1][3]} This technical guide synthesizes the available scientific information on **10,11-Dihydro-24-hydroxyaflavinine**, presenting its known biological effects, putative mechanisms, and relevant experimental methodologies. Due to the limited publicly available data specific to this compound, this guide also incorporates contextual information from related indole diterpenoids to provide a broader understanding of its potential.

Introduction

10,11-Dihydro-24-hydroxyaflavinine belongs to the intricate class of indole diterpenoids, natural products known for their diverse and potent biological activities.^[3] It is recognized as a key molecule for investigating fungal metabolism, enzymatic reactions, and the biosynthesis of complex natural products.^[1] The primary reported biological activities of **10,11-Dihydro-24-hydroxyaflavinine** are its insecticidal and anti-parasitic effects.^{[1][3]} This document aims to provide a comprehensive overview of its biological profile, drawing from available data and contextual evidence from similar compounds.

Biological Activity

The biological activity of **10,11-Dihydro-24-hydroxyafllavinine** is primarily characterized by its effects against insects and parasites.^[1] While specific quantitative data for this compound is scarce in the literature, the broader class of indole diterpenoids has been studied more extensively, offering valuable insights into its potential efficacy.

Quantitative Data

Specific quantitative bioactivity data (e.g., IC₅₀, LD₅₀) for **10,11-Dihydro-24-hydroxyafllavinine** is not readily available in published literature. However, to provide a frame of reference, the following table summarizes data for a related and well-studied insecticidal indole diterpenoid, Nodulisporic Acid A.^[3]

Compound	Target Organism	Assay Type	Activity Metric	Value	Reference
Nodulisporic Acid A	Flea	Flea Assay	LD ₉₀	1.5 µM	^[3]
Nodulisporic Acid A	Not Specified	Binding Assay	IC ₅₀	0.00027 µM	^[3]
Nodulisporic Acid A1	Green Flies	Not Specified	LD ₅₀	0.3–1 µg/mL	^[3]
Nodulisporic Acid A1	Mosquito Larvae	Mosquito Larvae Assay	LD ₉₀	200 ng/mL	^[3]

Disclaimer: The data presented above is for related indole diterpenoid compounds and should not be directly extrapolated to **10,11-Dihydro-24-hydroxyafllavinine**. It is included to provide a contextual understanding of the potential potency of this class of molecules.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **10,11-Dihydro-24-hydroxyafllavinine** have not been published. However, based on its reported activities, the

following are examples of standard assays that would be employed to characterize its insecticidal and anti-parasitic effects.

Insecticidal Activity Assays

A common method to assess insecticidal activity is the surface layer assay.

- Objective: To determine the lethal concentration of the compound against a target insect.
- Procedure:
 - Dissolve **10,11-Dihydro-24-hydroxyflavinine** in a suitable solvent (e.g., acetone).
 - Apply a specific volume of various concentrations of the compound solution uniformly to the surface of a glass coverslip or petri dish.
 - Allow the solvent to evaporate completely.
 - Introduce a set number of target insects (e.g., larvae or adults of *Tenebrio molitor*) onto the treated surface.^[4]
 - Incubate under controlled conditions (temperature, humidity, light).
 - Record mortality at specified time intervals (e.g., 24, 48, 72 hours).
 - A control group with solvent only is run in parallel.

Anti-parasitic Activity Assays

For anti-parasitic activity, in vitro assays against specific protozoan parasites are standard.

- Objective: To determine the inhibitory concentration of the compound against parasitic growth.
- Example Protocol for *Trypanosoma cruzi*:
 - Use a recombinant strain of *T. cruzi* expressing a reporter gene like β -galactosidase.

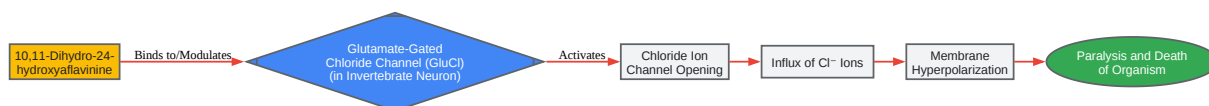
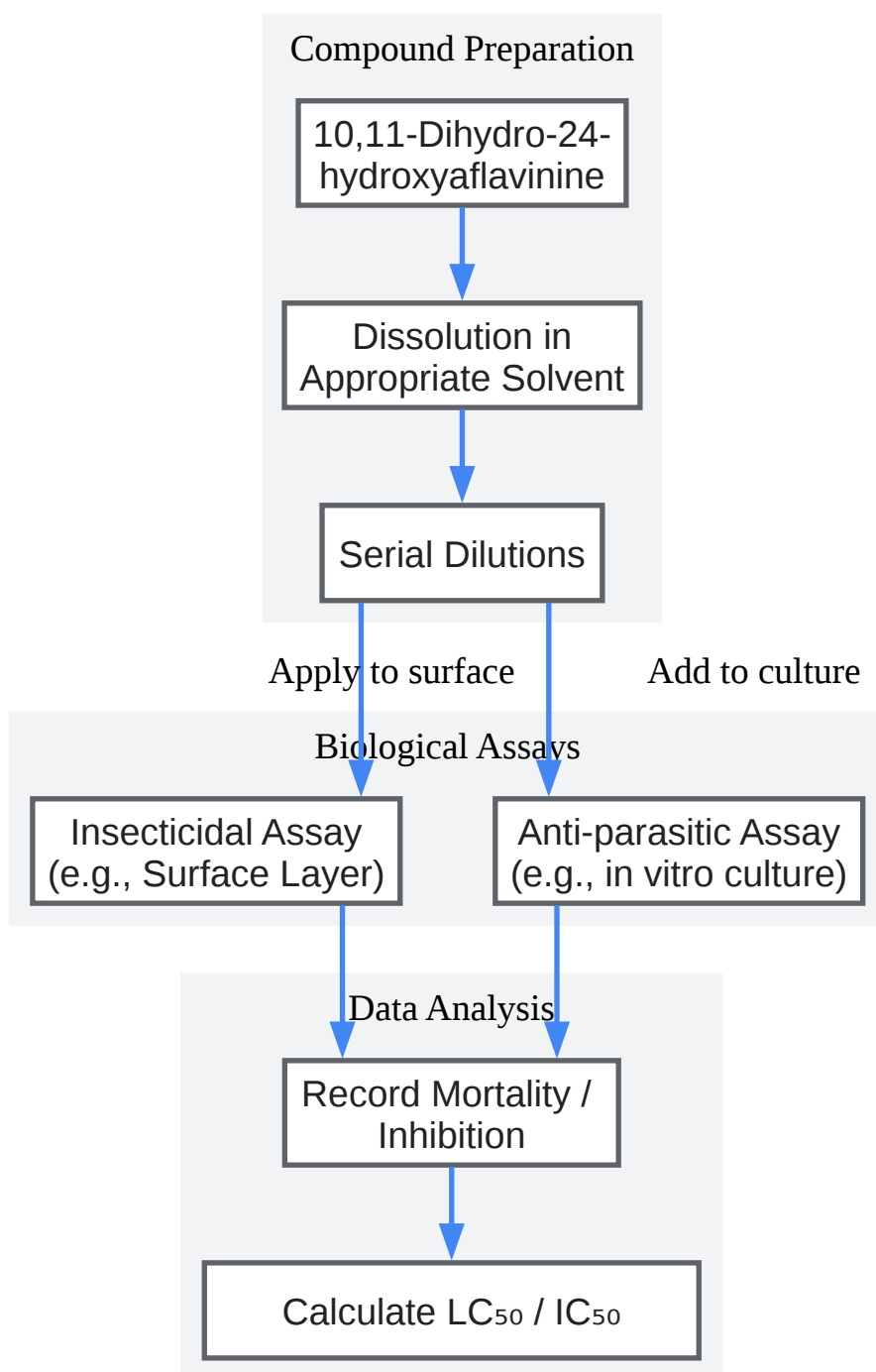
- Culture host cells (e.g., Vero cells) in 96-well plates and infect them with the parasite to establish the intracellular amastigote stage.
- Expose the infected cells to a serial dilution of **10,11-Dihydro-24-hydroxyaflavinine**.
- Incubate for a specified period (e.g., 120 hours) at 37°C in a 5% CO₂ atmosphere.^[5]
- Measure parasite viability by quantifying the reporter gene activity (e.g., using a colorimetric substrate).^[5]
- A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by **10,11-Dihydro-24-hydroxyaflavinine** have not been elucidated. However, studies on other insecticidal and nematicidal indole compounds suggest a potential mechanism involving the modulation of ion channels in invertebrates.

A prominent target for such compounds is the glutamate-gated chloride channel (GluCl).^{[4][6]} These channels are crucial for neurotransmission in invertebrates. The binding of an agonist to GluCl leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane and ultimately leading to paralysis and death of the organism.^[4] It is plausible that **10,11-Dihydro-24-hydroxyaflavinine** may act as an agonist or a positive allosteric modulator of GluCl or other related ligand-gated ion channels in susceptible insects and parasites.

Visualizations



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